![molecular formula C22H16ClN3S B2822802 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide CAS No. 330551-81-0](/img/structure/B2822802.png)
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide
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Description
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide (CBDTTS) is a synthetic organic compound that has been studied for its potential applications in research, medicine, and industry. It has been utilized as a reagent in the synthesis of other compounds, and its mechanism of action has been studied in detail. In addition, CBDTTS has been investigated for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Tautomerism : The synthesis and characterization of 1,2,4-triazine-containing sulfonamide derivatives, including a similar compound to 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, have been studied. These compounds exhibit sulfonamide-sulfonimide tautomerism and have been analyzed using spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).
Corrosion Inhibition and Materials Science
- Corrosion Inhibition : Triazine derivatives, closely related to the compound , have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their performance was assessed using various methods, including electrochemical impedance spectroscopy and scanning electron microscopy (Singh et al., 2018).
- Novel Proton-Conducting Materials : A study on aromatic poly(ether sulfone)s containing triazine groups revealed their potential application in proton exchange membranes. These materials demonstrated good film-forming abilities, high thermal stability, and promising proton conductivity (Tigelaar et al., 2009).
Photophysical and Electronic Properties
- Super Stable Radical Properties : A research on 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a compound structurally similar to 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, explored its stability and magnetic properties. The study highlighted its potential in applications requiring stable radicals (Constantinides et al., 2011).
- Aggregation-Induced Emission Fluorophores : Research into aggregation-induced emission fluorophores using a triazine derivative highlighted their use in reversible piezofluorochromic and sky-blue organic light-emitting diodes. This study suggests potential applications in photophysical and electronic devices (Liu et al., 2018).
Environmental Impact and Analysis
- Environmental Analysis of Polychlorinated Diphenyl Sulfides : A study on polychlorinated diphenyl sulfides, structurally related to the compound , focused on their preparation and environmental analysis. This research provides insights into the environmental impact and detection of similar compounds (Sinkkonen et al., 1993).
Tribology and Lubrication
- Tribology in Water-Glycol Solutions : Triazine derivatives have been synthesized and used as additives in water-glycol solutions, demonstrating significant improvements in wear and friction properties. These findings suggest applications in lubrication and wear prevention (Wu et al., 2017).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJYLMOJEZTNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide | |
CAS RN |
330551-81-0 |
Source
|
Record name | 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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